9-Amino-3,4-dihydroacridin-1(2H)-one and its derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, cancer, and infections. The interest in these molecules stems from their ability to interact with biological macromolecules, such as DNA and proteins, thereby modulating various cellular processes1 2 4 6.
One of the most promising applications of 9-aminoacridine derivatives is in the treatment of Alzheimer's disease. Compounds such as 9-amino-1,2,3,4-tetrahydroacridin-1-ols have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with the pathophysiology of Alzheimer's disease2. These compounds have shown activity in reversing memory deficits in animal models, with some derivatives currently undergoing clinical trials2. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer's disease2.
The aforementioned ability of 9-aminoacridine derivatives to act as topoisomerase II poisons positions them as potential anticancer agents4. By enhancing DNA cleavage, these compounds can induce cytotoxicity in cancer cells, which is a desirable effect for chemotherapeutic drugs. The structural modification of these molecules, such as the introduction of trifluoromethyl groups, can modulate their potency and specificity towards the topoisomerase II enzyme4.
In addition to their potential as therapeutics for neurodegenerative diseases and cancer, 9-aminoacridine derivatives have also been investigated for their anticonvulsant activity. Tetrahydro-9-aminoacridine, for example, has been shown to presynaptically inhibit synaptic transmission in the rat amygdala, which could contribute to its anticonvulsant effects5. This inhibition is mediated by a reduction in calcium influx at the nerve terminals, which is critical for neurotransmitter release5.
Historically, 9-aminoacridines have been applied in the treatment of protozoal infections due to their antiseptic and antiparasitic properties6. Their broad-spectrum activity has made them valuable in various therapeutic contexts, and ongoing research continues to explore their potential in treating viral and prion diseases6.
The conjugation of 9-aminoacridines with biomolecules such as peptides and proteins can further enhance their activity, bioavailability, and applicability6. These conjugates can be tailored for specific applications, potentially improving the targeting and efficacy of the 9-aminoacridine core in various biomedical applications6.
The synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Industrial production methods for this compound are not extensively documented but would likely involve scaling up laboratory techniques while ensuring cost-effectiveness and high yield.
The molecular structure of 9-amino-3,4-dihydroacridin-1(2H)-one can be analyzed through various spectroscopic techniques:
9-amino-3,4-dihydroacridin-1(2H)-one can participate in various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent choice, and pH are optimized based on desired transformations .
The primary mechanism of action for 9-amino-3,4-dihydroacridin-1(2H)-one involves its role as a covalent poison targeting human topoisomerase IIα:
Experimental studies have demonstrated that derivatives of this compound enhance DNA cleavage mediated by topoisomerase IIα, suggesting their potential use in cancer treatment .
The physical and chemical properties of 9-amino-3,4-dihydroacridin-1(2H)-one include:
Key spectral data includes:
9-amino-3,4-dihydroacridin-1(2H)-one has several notable applications:
9-Amino-3,4-dihydroacridin-1(2H)-one represents a structurally modified acridine derivative characterized by a partially saturated central ring and specific functionalization at key positions. The core structure retains the planar tricyclic aromatic system of acridine, consisting of two benzene rings fused to a central pyridine-type ring. However, the central ring (ring C) is modified from a fully aromatic system to a partially saturated 3,4-dihydroacridin-1(2H)-one scaffold, introducing a non-planar, chiral cyclohexanone-like moiety. This modification significantly impacts the molecule's electronic distribution and three-dimensional conformation compared to fully aromatic acridines like acridine itself or 9-aminoacridine [1] [7].
The critical structural features include:
Table 1: Key Structural Features and Their Chemical Implications
Structural Feature | Position | Chemical Property Influence | Biological Significance |
---|---|---|---|
Primary Amino Group | C9 | Strong electron donation; hydrogen bonding capability | Critical for DNA intercalation and enzyme interactions |
Ketone Functionality | C1 | Hydrogen bond acceptance; dipole moment enhancement | Potential interaction with catalytic sites of enzymes |
Partial Saturation | Central Ring (C1-C4) | Reduced planarity; introduction of chirality | Enhanced target selectivity; altered pharmacokinetics |
Aromatic Rings | C5-C6 (A); C7-C8 (B) | π-electron density; intercalation capability | DNA/RNA binding; stacking interactions |
Spectroscopic analyses, including UV-Vis and fluorescence spectroscopy, demonstrate that substitutions on this scaffold significantly alter photophysical properties. Derivatives with electron-withdrawing groups exhibit pronounced solvatochromism due to intramolecular charge transfer between the electron-donating amino group and electron-accepting substituents, indicating substantial dipole moment changes upon excitation .
The systematic IUPAC name for this compound is 9-amino-3,4-dihydroacridin-1(2H)-one, which precisely defines its structure. This name incorporates several key components:
The canonical SMILES representation O=C1CCCC2=NC3=CC=CC=C3C(=C2C1)N unambiguously describes the connectivity and functional groups, while the InChIKey JUSJJSHTMCPMOX-UHFFFAOYSA-N provides a unique digital identifier for database searches [5] [10].
Isomeric variations exist due to:
Table 2: Nomenclature and Identifiers for 9-Amino-3,4-dihydroacridin-1(2H)-one and Key Derivatives
Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
Parent Compound | 9-Amino-3,4-dihydroacridin-1(2H)-one | 104675-26-5 | C₁₃H₁₂N₂O | 212.25 |
3,3-Dimethyl Derivative | 9-Amino-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 130186-64-0 | C₁₅H₁₆N₂O | 240.30 |
1,9-Diketo Derivative | 3,4-Dihydroacridine-1,9(2H,10H)-dione | 80061-31-0 | C₁₃H₁₁NO₂ | 213.23 |
Hydrated Form | 9-Amino-1,2,3,4-tetrahydroacridine hydrate | Not Specified | C₁₃H₁₆N₂O | Not Specified |
9-Amino-3,4-dihydroacridin-1(2H)-one exhibits distinct structural and functional differences compared to other dihydroacridine derivatives, influencing its chemical behavior and biological profile:
Comparison with Tacrine (9-Amino-1,2,3,4-tetrahydroacridine):Tacrine features full saturation of the central ring, resulting in a non-aromatic, flexible cyclohexane-like ring. In contrast, 9-amino-3,4-dihydroacridin-1(2H)-one maintains a conjugated enone system (C1 carbonyl and C2=C3 alkene) within the central ring. This partial unsaturation preserves planarity in the C1-C2-C3 region, enhancing DNA intercalation capability compared to tacrine. Furthermore, tacrine's primary mechanism involves acetylcholinesterase inhibition for Alzheimer's treatment, whereas the dihydroacridinone derivatives demonstrate broader mechanisms, including topoisomerase II inhibition and potential effects on lipid metabolism [4] [6] [8].
Comparison with 3,4-Dihydroacridine-1,9(2H,10H)-dione:The diketo derivative possesses carbonyl groups at both positions 1 and 9, replacing the C9 amino group. This modification transforms the electronic character from electron-donating (amino) to electron-withdrawing (carbonyl), significantly altering photophysical properties and biological target interactions. While the amino derivative exhibits potential as a topoisomerase poison, the diketo analogue shows distinct fluorescence properties due to its push-pull electronic configuration [9].
Comparison with Trifluoromethylated Derivatives (e.g., C7-Substituted Analogues):Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones demonstrate enhanced activity as covalent poisons of human topoisomerase IIα. The electron-withdrawing trifluoromethyl group increases electrophilicity, facilitating covalent adduct formation with the enzyme. This contrasts with the parent compound's weaker, primarily non-covalent interactions. Specifically, halogen substitutions at C7 (F, Cl, Br) enhance DNA cleavage mediated by topoisomerase IIα by 5.5-8.5-fold over baseline, though remain less potent than amsacrine [1].
Comparison with 9-Phosphoryl-9,10-dihydroacridines:Phosphorylated derivatives represent a distinct chemical class where the C9 amino group is replaced by a phosphoryl moiety. These compounds exhibit different biological profiles, including potent butyrylcholinesterase inhibition and anti-aggregation effects on β-amyloid, positioning them as potential Alzheimer's therapeutics. Their enhanced membrane permeability compared to amino-substituted acridines highlights how C9 functionalization dramatically influences bioavailability and target specificity [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0